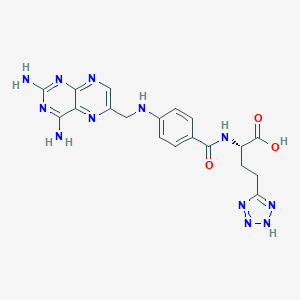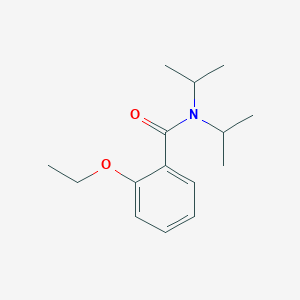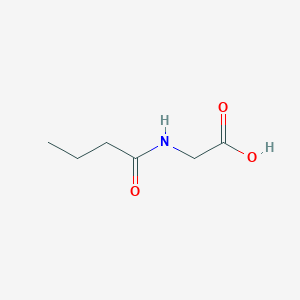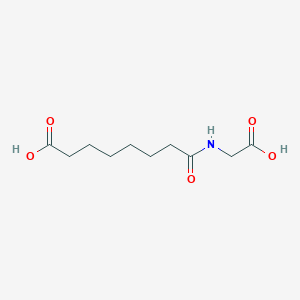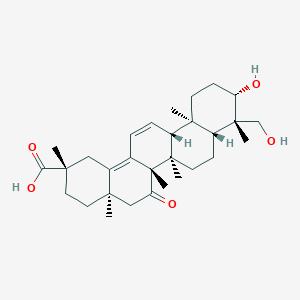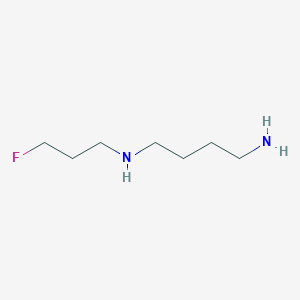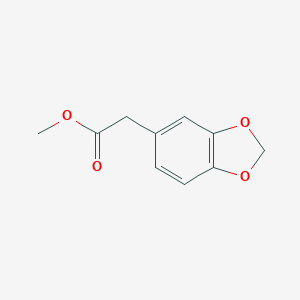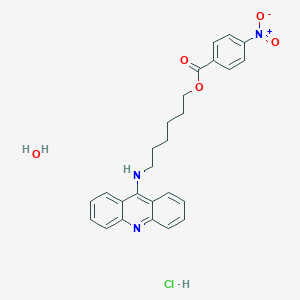
9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine, also known as NBDHA, is a fluorescent dye used in scientific research. It is a derivative of acridine, a heterocyclic organic compound that has been extensively studied for its potential therapeutic applications. NBDHA is a unique molecule that has gained popularity in recent years due to its ability to selectively bind to DNA and RNA, making it a valuable tool for studying nucleic acid structure and function.
Mecanismo De Acción
The mechanism of action of 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine is based on its ability to selectively bind to DNA and RNA. 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine contains a hydrophobic tail that allows it to penetrate the double helix structure of DNA and RNA, while the acridine ring system allows it to intercalate between the base pairs of the nucleic acid. This results in a significant increase in fluorescence intensity, which can be used to monitor changes in nucleic acid structure and function.
Efectos Bioquímicos Y Fisiológicos
9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine has no known biochemical or physiological effects. It is a non-toxic compound that is widely used in scientific research without any adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine is its high selectivity for DNA and RNA. This makes it a valuable tool for studying nucleic acid structure and function in complex biological systems. 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine is also a relatively stable compound that can be used in a wide range of experimental conditions.
However, there are also some limitations to the use of 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine in laboratory experiments. One of the main limitations is its relatively low quantum yield, which can make it difficult to detect in low-concentration samples. Additionally, 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine is not suitable for use in live-cell imaging studies, as it requires fixation and permeabilization of cells to allow for nucleic acid staining.
Direcciones Futuras
There are several potential future directions for the use of 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine in scientific research. One potential application is in the development of new diagnostic tools for nucleic acid-based diseases. 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine could be used as a fluorescent probe to detect specific nucleic acid sequences associated with diseases such as cancer or viral infections.
Another potential future direction is in the development of new therapeutic agents based on 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine. The ability of 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine to selectively bind to DNA and RNA could be harnessed to develop new drugs that target specific nucleic acid sequences associated with disease.
Overall, 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine is a valuable tool for studying nucleic acid structure and function in scientific research. Its unique properties make it a versatile compound with a wide range of potential applications in the future.
Métodos De Síntesis
The synthesis of 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine involves the reaction of 9-aminoacridine with 6-bromohexanoic acid in the presence of a base to form the intermediate compound 9-(6-hexanamido)acridine. This compound is then reacted with 4-nitrobenzoyl chloride in the presence of a base to form the final product, 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine. The synthesis of 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine is relatively straightforward and can be performed using standard laboratory techniques.
Aplicaciones Científicas De Investigación
9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine has a wide range of applications in scientific research. One of the most common uses of 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine is as a fluorescent probe for studying nucleic acid structure and function. 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine selectively binds to DNA and RNA, allowing researchers to visualize and study the structure and dynamics of these molecules in real-time. 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine has also been used to study the interactions between nucleic acids and proteins, as well as the effects of environmental factors on nucleic acid structure and function.
Propiedades
Número CAS |
140866-77-9 |
|---|---|
Nombre del producto |
9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine |
Fórmula molecular |
C26H28ClN3O5 |
Peso molecular |
498 g/mol |
Nombre IUPAC |
6-(acridin-9-ylamino)hexyl 4-nitrobenzoate;hydrate;hydrochloride |
InChI |
InChI=1S/C26H25N3O4.ClH.H2O/c30-26(19-13-15-20(16-14-19)29(31)32)33-18-8-2-1-7-17-27-25-21-9-3-5-11-23(21)28-24-12-6-4-10-22(24)25;;/h3-6,9-16H,1-2,7-8,17-18H2,(H,27,28);1H;1H2 |
Clave InChI |
LLRORQYWUGPLIW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCOC(=O)C4=CC=C(C=C4)[N+](=O)[O-].O.Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCOC(=O)C4=CC=C(C=C4)[N+](=O)[O-].O.Cl |
Sinónimos |
9-((6-(4-nitrobenzoyloxy)hexyl)amino)acridine 9-((6-(4-nitrobenzoyloxy)hexyl)amino)acridine, monohydrochloride, monohydrate 9-NHAA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



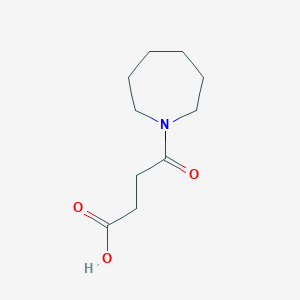
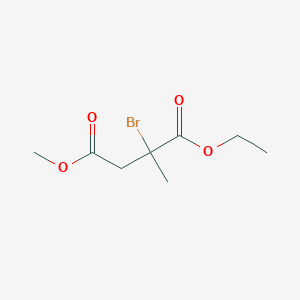
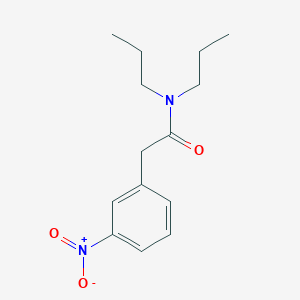
![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[2-oxo-2-(tritylamino)ethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B135156.png)
